

Application Notes and Protocols for Tris-BP Analysis in Textiles

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Compound of Interest

Compound Name: *Einecs 286-539-4*

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Introduction

Tris(2,3-dibromopropyl) phosphate (Tris-BP), a flame retardant, has been a subject of scrutiny due to its potential health risks, including being classified as a probable human carcinogen.^[1] Its use in consumer products, particularly in textiles and children's sleepwear, has been restricted or banned in several countries.^{[2][3]} Accurate and reliable analytical methods are crucial for monitoring the presence of Tris-BP in textiles to ensure consumer safety and regulatory compliance. This document provides detailed application notes and protocols for the sample preparation and analysis of Tris-BP in textile matrices.

Data Presentation

The following tables summarize key quantitative data from various analytical methods for Tris-BP determination in textiles.

Table 1: Performance of a GC/FPD Method for Tris-BP Analysis

Parameter	Value
Calibration Curve Range	2.0-100 µg/mL
Detection Limit (S/N=3)	1.0 µg/mL
Recovery Rate	~100%

Source: A study on the revision of the analytical method for tris(2,3-dibromopropyl) phosphate with restriction in textiles established a pretreatment method using methanol extraction, followed by liquid-liquid partition and purification with a florisil cartridge column.[4]

Table 2: Performance of a GC-MS Method for Tris-BP and BDBPP Analysis

Parameter	BDBPP-Me	TDBPP
Calibration Curve Range	0.5-8.0 µg/mL	0.5-8.0 µg/mL
Detection Limit	0.05 µg/g	0.3 µg/g
Recovery in Curtains	66-108%	66-108%
Relative Standard Deviation	1.2-10.2%	1.2-10.2%

Source: A GC-MS based method was developed for the accurate and sensitive quantification of bis(2,3-dibromopropyl) phosphate (BDBPP) and tris(2,3-dibromopropyl) phosphate (TDBPP) in textile products, using deuterated surrogate standards.[2]

Table 3: Performance of an HPLC/DAD Method for Tris-BP Analysis

Parameter	Value
Limit of Detection (S/N=10)	1.0 mg/kg
Recovery Range	78.1% - 98.4%
RSD of Precision Test	3.2%

Source: A detecting method for Tris-BP in textiles was developed using an acetonitrile ultrasound-assisted extraction process and HPLC/DAD for separation and identification.[5]

Experimental Protocols

This section details the methodologies for the extraction, purification, and analysis of Tris-BP from textile samples.

Protocol 1: Methanol Extraction followed by GC/FPD or GC/MS Analysis

This protocol is based on a method with a high recovery rate and is suitable for various textile matrices.[4]

1. Sample Preparation:

- Cut the textile sample into small pieces (approximately 5 mm x 5 mm).
- Accurately weigh about 1.0 g of the cut sample into a flask.

2. Extraction:

- Add 20 mL of methanol to the flask containing the sample.
- Extract the sample using a suitable method such as reflux extraction. A study evaluated the validity of a developed test method where TDBPP and BDBPP are extracted under reflux using methanol containing hydrochloric acid.[3]

3. Liquid-Liquid Partition:

- Transfer the methanol extract to a separatory funnel.
- Add an equal volume of a non-polar solvent like n-hexane and deionized water.
- Shake vigorously and allow the layers to separate.
- Collect the organic layer (top layer).

4. Purification:

- Pass the organic extract through a Florisil cartridge column for cleanup.
- Elute the Tris-BP from the cartridge with a suitable solvent mixture (e.g., hexane:acetone).

5. Analysis:

- Concentrate the eluate to a final volume of 1 mL.
- Analyze the sample using Gas Chromatography with a Flame Photometric Detector (GC/FPD) or Mass Spectrometry (GC/MS). Thermal decomposition of TDBPP was observed during GC/MS measurement using a capillary column.[\[4\]](#)

Protocol 2: Ethyl Acetate Extraction followed by GC-MS Analysis

This protocol offers an alternative extraction solvent and utilizes deuterated internal standards for improved accuracy.[\[2\]](#)

1. Sample Preparation:

- Cut the textile sample into small pieces.
- Weigh 0.5 g of the sample into a centrifuge tube.

2. Extraction:

- Add a known amount of deuterated Tris-BP (TDBPP-d15) as a surrogate standard.
- Add 10 mL of ethyl acetate.
- Vortex for 1 minute and sonicate for 15 minutes.
- Centrifuge and collect the supernatant.
- Repeat the extraction process twice more.

3. Cleanup:

- Combine the extracts and concentrate them.
- Re-dissolve the residue in a suitable solvent for cleanup, for instance, using a solid-phase extraction (SPE) cartridge.

4. Analysis:

- Analyze the final extract by GC-MS. The use of deuterated compounds, BDBPP-d10 and TDBPP-d15, as surrogate standards allows for accurate and sensitive quantification.[\[2\]](#)

Protocol 3: Ultrasound-Assisted Acetonitrile Extraction followed by HPLC/DAD Analysis

This protocol is a faster extraction method coupled with High-Performance Liquid Chromatography.[5]

1. Sample Preparation:

- Cut the textile sample into small pieces.
- Weigh a representative amount of the sample.

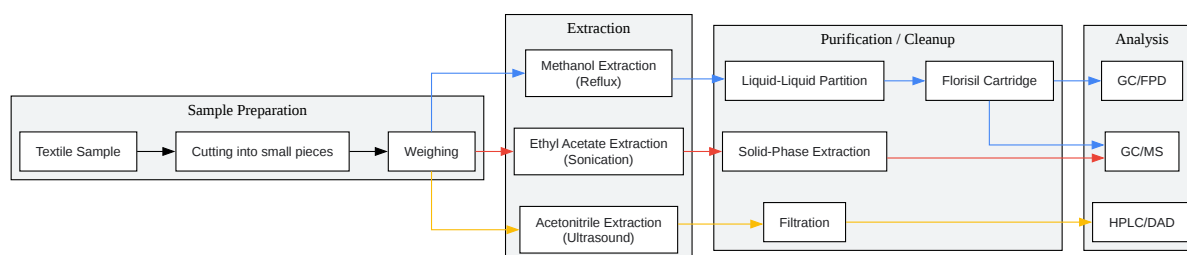
2. Extraction:

- Place the sample in a flask and add acetonitrile.
- Perform ultrasound-assisted extraction for an optimized duration (e.g., 30 minutes).

3. Filtration and Analysis:

- Filter the extract to remove any solid particles.
- Directly inject the filtered extract into an HPLC system with a Diode Array Detector (DAD) for separation and quantification. This method's limit of detection was found to be 1.0 mg/kg.[5]

Experimental Workflow Diagram



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Caption: Workflow for Tris-BP analysis in textiles.

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